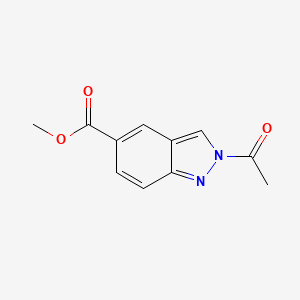

Methyl 2-acetyl-2H-indazole-5-carboxylate

CAS No.: 1308649-95-7

Cat. No.: VC2731200

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1308649-95-7 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | methyl 2-acetylindazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H10N2O3/c1-7(14)13-6-9-5-8(11(15)16-2)3-4-10(9)12-13/h3-6H,1-2H3 |

| Standard InChI Key | VVCNSHDJIHXSTC-UHFFFAOYSA-N |

| SMILES | CC(=O)N1C=C2C=C(C=CC2=N1)C(=O)OC |

| Canonical SMILES | CC(=O)N1C=C2C=C(C=CC2=N1)C(=O)OC |

Introduction

Chemical Properties and Structure

Methyl 2-acetyl-2H-indazole-5-carboxylate possesses distinctive structural characteristics that contribute to its reactivity and potential applications. The compound features a fused ring system comprising a benzene ring and a pyrazole ring, with specific functional groups that determine its chemical behavior. The structural integrity of the 2H-indazole core is essential for understanding its reactivity patterns and potential chemical transformations.

The key physical and chemical properties of this compound are summarized in Table 1 below:

| Property | Value |

|---|---|

| CAS Number | 1308649-95-7 |

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | methyl 2-acetylindazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H10N2O3/c1-7(14)13-6-9-5-8(11(15)16-2)3-4-10(9)12-13/h3-6H,1-2H3 |

| Standard InChIKey | VVCNSHDJIHXSTC-UHFFFAOYSA-N |

| SMILES | CC(=O)N1C=C2C=C(C=CC2=N1)C(=O)OC |

This 2H-indazole derivative features an acetyl group at the N-2 position and a methyl carboxylate group at the 5-position of the indazole ring. The presence of these functional groups significantly influences the compound's reactivity, solubility, and potential applications in various chemical and biological contexts. The 2H-indazole core is particularly important as it represents a significant scaffold in medicinal chemistry due to its diverse biological activities and synthetic versatility.

Structural Characteristics

In crystal structures of related compounds, such as N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, the indazole moiety shows an r.m.s. deviation from the mean plane of 0.0692 Å, while substituent groups often form distinct dihedral angles with the indazole ring . This structural feature is likely to be present in methyl 2-acetyl-2H-indazole-5-carboxylate as well, though specific crystallographic data for this particular compound is limited in the available literature.

For the synthesis of 2-acetyl-2H-indazole derivatives specifically, procedures described for similar compounds provide valuable reference. One established method involves the alkylation of indazole with α-bromocarbonyl compounds, followed by appropriate modifications to introduce the desired functional groups . The general procedure may be outlined as follows:

-

Regioselective alkylation of indazole using α-bromocarbonyl compounds with metal catalysts

-

Reduction of the resulting ketone intermediates using sodium borohydride

-

Transformation of the alcohols to corresponding chloride or mesylate derivatives

-

Elimination reactions to form the desired 2-substituted indazoles

-

Further functionalization to introduce specific groups at targeted positions

Applications in Research and Industry

Methyl 2-acetyl-2H-indazole-5-carboxylate serves several important functions in both research settings and industrial applications. Its unique structural features make it particularly valuable in specific contexts, as detailed below.

Role in Organic Synthesis

One of the primary applications of methyl 2-acetyl-2H-indazole-5-carboxylate is as an intermediate in organic synthesis. The compound's distinctive functional groups—the acetyl group at N-2 position and the methyl carboxylate group at the 5-position—provide multiple sites for further chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

In industrial settings, optimizing reaction conditions for the synthesis and transformation of such compounds is crucial for maximizing yield and purity. The ester and acetyl groups offer opportunities for various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, enabling the development of diverse chemical libraries based on the indazole scaffold.

Structural Relationships and Comparative Analysis

Understanding the relationship between methyl 2-acetyl-2H-indazole-5-carboxylate and other indazole derivatives provides valuable insights into its potential chemical and biological behaviors. This comparative analysis is essential for predicting the compound's properties and potential applications.

Comparison with Related 2H-Indazole Derivatives

Analytical Characterization

Proper characterization of methyl 2-acetyl-2H-indazole-5-carboxylate is essential for confirming its identity, assessing its purity, and understanding its structural features. Various analytical techniques provide complementary information about different aspects of the compound.

Spectroscopic Analysis

Spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, are invaluable for the structural characterization of organic compounds like methyl 2-acetyl-2H-indazole-5-carboxylate. While specific spectroscopic data for this compound is limited in the available literature, the expected spectroscopic features can be inferred based on its structural components.

The proton NMR spectrum would typically show signals corresponding to the methyl groups of both the acetyl and methyl carboxylate functionalities, as well as aromatic protons from the indazole ring system. Carbon-13 NMR would reveal signals for the carbonyl carbons of both functional groups, along with the aromatic and heterocyclic carbons of the indazole core.

Chromatographic Methods

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for assessing the purity of organic compounds. For methyl 2-acetyl-2H-indazole-5-carboxylate, TLC analysis using appropriate solvent systems (e.g., ethyl acetate/hexanes mixtures) would be expected to show a characteristic Rf value .

In the context of synthetic procedures for related 2H-indazole derivatives, purification often involves flash column chromatography using ethyl acetate/hexanes mixtures as eluents, suggesting similar approaches would be suitable for methyl 2-acetyl-2H-indazole-5-carboxylate .

Current Research and Future Directions

The field of indazole chemistry continues to evolve, with ongoing research exploring new synthetic methodologies, structural modifications, and potential applications. Although specific research focused on methyl 2-acetyl-2H-indazole-5-carboxylate is limited in the available literature, broader trends in indazole research provide context for potential future directions.

Emerging Synthetic Methodologies

Research on improved synthetic methodologies for 2H-indazole derivatives represents an active area of investigation. Recent developments, such as metal-mediated regioselective alkylation reactions, have addressed long-standing challenges in indazole synthesis, particularly concerning regioselectivity . These advances potentially offer more efficient routes to compounds like methyl 2-acetyl-2H-indazole-5-carboxylate and related derivatives.

The continued refinement of these methodologies, including the exploration of alternative catalysts, reaction conditions, and synthetic strategies, is likely to enhance the accessibility and versatility of 2H-indazole derivatives, facilitating their application in various research contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume